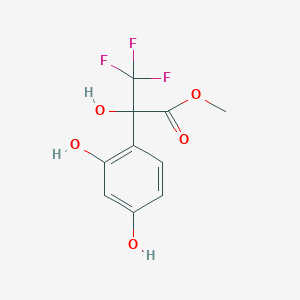

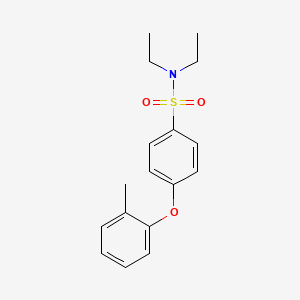

![molecular formula C15H13ClFNO3 B5601528 3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5601528.png)

3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related methoxybenzaldehyde oxime derivatives has been described, highlighting different synthetic routes and methodologies that could be applicable to 3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime. For instance, a facile synthesis method for 3-fluoro-4-methoxybenzaldehyde simplifies the synthetic approach, suggesting that similar strategies could be adapted for the target compound (Wang Bao-jie, 2006).

Molecular Structure Analysis

Studies on the crystal structures and Hirshfeld surfaces of methoxybenzaldehyde oxime derivatives, including different conformations and hydrogen-bonding patterns, provide insights into the molecular structure of similar compounds. These analyses reveal the significance of the methoxy group's position and its impact on the overall molecular conformation and intermolecular interactions (L. Gomes et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of related compounds, such as the oxidation of substituted 4-fluorobenzaldehydes and their applications in synthesizing fluorinated phenols, suggests potential reactions and properties of this compound. These studies underscore the role of functional groups and substitution patterns in determining the chemical behavior and reactivity of such compounds (P. Chakraborty & M. Kilbourn, 1991).

Physical Properties Analysis

Investigations into the physical properties of structurally related compounds, including crystallography and spectroscopy studies, offer a foundation for understanding the physical characteristics of this compound. These studies provide detailed information on molecular geometries, conformational dynamics, and intermolecular interactions, which are crucial for comprehending the physical behavior of such complex molecules (C. Parlak et al., 2014).

Chemical Properties Analysis

The chemical properties of compounds closely related to this compound, such as their electronic structure, vibrational spectra, and conformational preferences, have been extensively studied. These analyses, particularly focusing on substituent effects and molecular stability, provide valuable insights into the chemical properties and stability of the compound (C. S. Hiremath et al., 2007).

Aplicaciones Científicas De Investigación

Radiosynthesis and Biodistribution

3-Chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime is utilized in the field of radiosynthesis. For instance, it's involved in the creation of novel prosthetic groups for peptide labeling in positron emission tomography (PET). These compounds play a critical role in enhancing the biodistribution and tumor uptake in imaging studies. A study by Glaser et al. (2008) explored the use of such fluorinated aldehydes for conjugation with peptides, demonstrating their potential in improving in vivo pharmacokinetics and tumor imaging capabilities (Glaser et al., 2008).

Enzyme-Catalyzed Reactions

Another area of application is in enzyme-catalyzed reactions, as studied by Miller, Tschirret-Guth, and Ortiz de Montellano (1995). They investigated how chloroperoxidase catalyzes benzylic hydroxylation, which is crucial for understanding enzyme mechanisms and designing enzyme-mimicking catalysts (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).

Anticancer Properties

Research into anticancer applications has also been conducted. Lawrence et al. (2003) synthesized fluorinated analogues of combretastatin A-4, employing fluorinated benzaldehydes. These compounds, including variants of the this compound, showed promising anticancer properties (Lawrence et al., 2003).

Photocatalytic Oxidation

In the field of photocatalysis, the compound finds application in the selective oxidation of benzyl alcohols. Higashimoto et al. (2009) demonstrated its use in the photocatalytic oxidation process, highlighting its efficacy under both UV and visible light (Higashimoto et al., 2009).

Bioconversion Studies

The compound is also important in bioconversion studies. Lauritsen and Lunding (1998) used fluoro-labelled substrates to investigate the bioconversion potential of the fungus Bjerkandera adusta, contributing to the understanding of the production of halogenated aromatic compounds (Lauritsen & Lunding, 1998).

Catalysis

In catalysis, research by Jiang et al. (2014) explored the remote benzylic C(sp3)–H oxyfunctionalization. This study is significant for understanding the functionalization of aromatic compounds and their potential pharmaceutical applications (Jiang et al., 2014).

Synthetic Methodology

The compound's synthesis itself is of interest, as demonstrated by Bao-jie (2006), who developed a simplified method for preparing 3-fluoro-4-methoxybenzaldehyde, a related compound, highlighting advancements in synthetic techniques (Wang Bao-jie, 2006).

Propiedades

IUPAC Name |

(NE)-N-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO3/c1-20-14-7-10(8-18-19)6-12(16)15(14)21-9-11-4-2-3-5-13(11)17/h2-8,19H,9H2,1H3/b18-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFCTRHQCZQCIX-QGMBQPNBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=NO)Cl)OCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=N/O)Cl)OCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5601449.png)

![2,5-dimethyl-3-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrazine](/img/structure/B5601463.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B5601465.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5601473.png)

![4-methoxy-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5601498.png)

![2-(1H-benzimidazol-1-yl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5601513.png)

![7-allyl-6-(4-fluorophenyl)-N-(2-hydroxypropyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5601524.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601532.png)

![(1S*,2S*)-2-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}cyclohexanol](/img/structure/B5601551.png)